2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c12-10-5-9(2-1-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWHMBLZBZFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the following steps:
Nitrile Formation: Conversion of a suitable precursor to a benzonitrile group.
Pyrrolidine Ring Formation: Introduction of the difluoropyrrolidine ring to the benzene ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine ring and benzonitrile group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Crystallographic Data: No structural data (e.g., X-ray diffraction) for the target compound were found in the provided evidence. SHELX-based refinements (as cited in ) are standard for such analyses but remain unexplored here.
- Biological Data : Comparative studies on kinase inhibition or metabolic stability relative to analogues are absent in the provided sources.
Biological Activity
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a bromine atom, a difluoropyrrolidine ring, and a benzonitrile group, with the molecular formula C12H10BrF2N. Its distinct molecular architecture may confer specific interactions with biological targets, leading to various therapeutic applications.
Chemical Structure
The structural formula of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Bromine Atom | Enhances reactivity and selectivity |
| Difluoropyrrolidine Ring | Potential for specific binding interactions |
| Benzonitrile Group | Contributes to lipophilicity and stability |
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest that it may interact with various biomolecular targets, influencing several biochemical pathways. The difluoropyrrolidine moiety is particularly noted for its potential to modulate enzyme activity and receptor interactions.
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the difluoropyrrolidine ring facilitates binding to specific receptors or enzymes, potentially impacting pathways related to:
- Cyclic AMP (cAMP) signaling
- Neurotransmitter modulation
- Inflammatory responses
Study 1: PDE4 Inhibition
A recent study explored the role of selective phosphodiesterase 4 (PDE4) inhibitors in modulating cAMP levels in neuronal cells. While not directly tested on this compound, related compounds have shown that PDE4 inhibition can lead to enhanced memory and reduced anxiety in animal models . This suggests a potential pathway through which this compound may exert its effects.
Study 2: Interaction with Biological Targets
In vitro studies have indicated that compounds structurally similar to this compound can effectively bind to certain receptors involved in neuroinflammation. These findings highlight the need for further research into the binding affinities and selectivity of this compound against various biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzene | Lacks the nitrile group | Simpler structure |
| 4-(3,3-Difluoropyrrolidin-1-yl)benzonitrile | No bromine substitution | Different reactivity profile |
| 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile | Contains a pyrrolidine instead of difluoropyrrolidine | Different biological activity potential |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). Key intermediates like 2-bromo-4-fluorobenzonitrile are functionalized with 3,3-difluoropyrrolidine under basic conditions. Optimization involves adjusting catalysts (e.g., Pd-based systems), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance yield and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and difluoropyrrolidine integration.
- IR Spectroscopy : Identification of nitrile (C≡N) stretching (~2220 cm⁻¹) and fluorinated groups .
- X-ray Crystallography : SHELXL software (via SHELX suite) resolves crystal packing and molecular geometry, particularly for verifying the spatial arrangement of the difluoropyrrolidine moiety .
Advanced Research Questions
Q. How can computational methods like DFT elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates to explain regioselectivity in SNAr reactions. For example, modeling electron-deficient aromatic rings predicts activation barriers for bromine substitution. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data or crystallographic refinement for this compound?
- Methodological Answer : Discrepancies in NMR peak assignments or crystallographic residual densities require:
- Cross-Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS).
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .
- Control Experiments : Re-synthesize intermediates to isolate impurities or confirm stereochemistry .
Q. How does the difluoropyrrolidine moiety influence surface adsorption properties in catalytic applications?
- Methodological Answer : The 3,3-difluoropyrrolidine group enhances adsorption on metal surfaces (e.g., Pd, Au) due to its electron-withdrawing effects and steric bulk. Surface-enhanced Raman spectroscopy (SERS) and molecular dynamics simulations reveal preferential orientation (e.g., nitrile group anchoring to metal sites), critical for designing heterogeneous catalysts .
Q. What are the challenges in achieving regioselective functionalization of the benzonitrile core during derivatization?
- Methodological Answer : Competing substitution at bromine vs. nitrile sites is mitigated by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
